molecular formula C58H91N13O20 B605493 Amphomycin CAS No. 1402-82-0

Amphomycin

Numéro de catalogue B605493
Numéro CAS: 1402-82-0
Poids moléculaire: 1290.437
Clé InChI: WAFOSUDOWLQGBG-NUZIGYSUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Amphomycin is an antibiotic with the molecular formula C58H91N13O20, produced by the bacterium Streptomyces canus . It is a lipopeptide antibiotic that inhibits peptidoglycan synthesis and blocks cell wall development .


Molecular Structure Analysis

Amphomycin shares structural similarities with daptomycin, but unlike daptomycin, it does not target the bacterial membrane . The structure of Amphomycin is characterized by a cyclic lipopeptide core and a hydrophobic tail .


Chemical Reactions Analysis

Amphomycin exhibits bactericidal activities against Gram-positive pathogens. It has been observed to cause thinning of the cell wall, accumulation of Park’s nucleotide, inhibition of glycine utilization for purine biosynthesis, reduction of ester-linked D-Ala in teichoic acids, and reduction of peptidoglycan cross-linking .

Applications De Recherche Scientifique

  • Study of Endoplasmic Reticulum Membrane Topology

    Amphomycin, previously used as an antibiotic, is now utilized as a tool for determining the topology of Dolichyl Monophosphate (Dol-P) in the endoplasmic reticulum membranes. This application is significant as direct determination of Dol-P topology was otherwise challenging (Banerjee, 1994).

  • Inhibition of Peptidoglycan Synthesis in Bacteria

    Amphomycin acts as a selective inhibitor of peptidoglycan synthesis in bacteria, specifically targeting phospho-N-acetylmuramyl-pentapeptide translocase. This inhibition affects the synthesis of the bacterial cell wall, making it a valuable tool for studying bacterial growth and potentially treating bacterial infections (Tanaka, Oiwa, Matsukura, & Ōmura, 1979).

  • Investigating Bacterial Cell Wall Components

    Amphomycin is used to study the biosynthesis of peptidoglycan and wall teichoic acid in Staphylococcus aureus. Solid-state NMR characterization has revealed its effects on the composition of these bacterial cell wall components (Singh, Chang, Coffman, & Kim, 2016).

  • Role as an MraY Inhibitor in Antibacterial Agents

    Amphomycin, used topically in veterinary medicine, acts as an MraY inhibitor. This enzyme is a target of interest for discovering novel antibacterials, with amphomycin demonstrating potential in this field (Dini, 2005).

  • Inhibiting Glycoprotein Synthesis in Plants

    The polypeptide antibiotic amphomycin can inhibit the synthesis of polyprenyl-linked sugars and glycoproteins in plants. This inhibition has implications for understanding plant biochemistry and potentially developing plant-based pharmaceuticals (Ericson, Gafford, & Elbein, 1978).

  • Studying Bacterial Cell Wall Inhibitors

    Amphomycin has been explored for its selective inhibition of cell wall peptidoglycan synthesis in various bacterial species. This research provides insights into the development of new antibacterial agents (Tanaka et al., 1977).

  • Calcium Binding and Conformational Changes

    Amphomycin's interaction with calcium ions and subsequent conformational changes have been studied. These findings are relevant for understanding its mechanism of action and potential therapeutic applications (Lakey, Maget-Dana, & Ptak, 1988).

  • Antimicrobial Peptide Research

    Amphomycin, as a member of the lipopeptide family of antibiotics, has been studied alongside other related compounds like daptomycin for its structural features and antibacterial activities. This research is crucial in the development of new antibiotics (Baltz, Miao, & Wrigley, 2005).

  • Investigating Novel Amphomycin Analogues

    Novel analogues of amphomycin have been identified and analyzed for their antimicrobial properties against Gram-positive bacteria, providing avenues for developing new antimicrobial agents (Yang et al., 2014).

  • Interaction with Glycosyl-Carrier Lipids

    Amphomycin's interaction with glycosyl-carrier lipids like dolichylmonophosphate has been studied, shedding light on its mechanism of action in inhibiting mannosylphosphoryldolichol synthesis (Banerjee, 1989).

Safety And Hazards

Safety data sheets advise avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling Amphomycin . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Orientations Futures

New antibiotics with novel mechanisms of action are urgently needed to combat bacterial resistance. Bacterial lipopeptides, such as Amphomycin, are a promising source of such antibiotics as they can inhibit bacterial growth through diverse mechanisms . The development of novel therapeutic agents against multidrug-resistant Gram-positive pathogens is seen as a potential future direction .

Propriétés

IUPAC Name

(3S)-4-[[(3S,4R,7S,13S,16R,22S,28S,31S,34R)-16-[(1R)-1-aminoethyl]-31-[(1S)-1-carboxyethyl]-22,28-bis(carboxymethyl)-4-methyl-2,6,12,15,18,21,24,27,30,33-decaoxo-13-propan-2-yl-1,5,11,14,17,20,23,26,29,32-decazatricyclo[32.4.0.07,11]octatriacontan-3-yl]amino]-3-[[(Z)-10-methyldodec-3-enoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H91N13O20/c1-8-30(4)18-13-11-9-10-12-14-21-39(72)63-36(26-44(79)80)51(83)69-48-33(7)62-52(84)38-20-17-23-71(38)56(88)45(29(2)3)67-55(87)47(32(6)59)66-41(74)28-61-49(81)34(24-42(75)76)64-40(73)27-60-50(82)35(25-43(77)78)65-54(86)46(31(5)58(90)91)68-53(85)37-19-15-16-22-70(37)57(48)89/h12,14,29-38,45-48H,8-11,13,15-28,59H2,1-7H3,(H,60,82)(H,61,81)(H,62,84)(H,63,72)(H,64,73)(H,65,86)(H,66,74)(H,67,87)(H,68,85)(H,69,83)(H,75,76)(H,77,78)(H,79,80)(H,90,91)/b14-12-/t30?,31-,32+,33+,34-,35-,36-,37+,38-,45-,46-,47+,48-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAFOSUDOWLQGBG-NUZIGYSUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCCCC=CCC(=O)NC(CC(=O)O)C(=O)NC1C(NC(=O)C2CCCN2C(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C3CCCCN3C1=O)C(C)C(=O)O)CC(=O)O)CC(=O)O)C(C)N)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)CCCCC/C=C\CC(=O)N[C@@H](CC(=O)O)C(=O)N[C@H]1[C@H](NC(=O)[C@@H]2CCCN2C(=O)[C@@H](NC(=O)[C@H](NC(=O)CNC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H]3CCCCN3C1=O)[C@H](C)C(=O)O)CC(=O)O)CC(=O)O)[C@@H](C)N)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H91N13O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 132285174

CAS RN

1402-82-0
Record name Amphomycin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.327
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1,190
Citations
HJ Yang, XZ Huang, ZL Zhang, CX Wang… - Natural product …, 2014 - Taylor & Francis
… Recently, amphomycin attracted the attention of scientists again considering the … amphomycin, the relative stereochemistry of 1 was assigned by the concurrence with amphomycin. …
Number of citations: 19 www.tandfonline.com
M Bodanszky, GF Sigler… - Journal of the American …, 1973 - ACS Publications
… Nevertheless, from our previous studies16 on the fatty acid constituents of amphomycin, it was obvious that a mixture was at hand. The individual members of the amphomycin family …
Number of citations: 95 pubs.acs.org
H Tanaka, R Ōiwa, S Matusukura, S Ōmura - Biochemical and Biophysical …, 1979 - Elsevier
Amphomycin, a selective inhibitor of peptidoglycan synthesis of bacteria, inhibited the lipid intermediates accumulation and the peptidoglycan synthesis from UDP-N-acetylmuramyl-L-…
Number of citations: 67 www.sciencedirect.com
DK Banerjee - Journal of Biological Chemistry, 1989 - Elsevier
The inhibitory effect of the lipopeptide antibiotic amphomycin … presence and absence of amphomycin showed no significant … /min in the presence of amphomycin as compared with 1.86 …
Number of citations: 84 www.sciencedirect.com
DK Banerjee, MG Scher, CJ Waechter - Biochemistry, 1981 - ACS Publications
… of the lipopeptide antibiotic amphomycin on the biosynthesis … ] mannose in the presence of amphomycin, the transfer of [… with unlabeled GDP-mannose, amphomycin, and an amount of …
Number of citations: 70 pubs.acs.org
M Bodanszky, NC Chaturvedi… - The Journal of Antibiotics, 1969 - jstage.jst.go.jp
Amphomycin, a peptide antibiotic, was described by Heinemann, Kaplan, Muir and Hooper^ in 1953. While it is known that the molecule of this microbial peptide resembles those of …
Number of citations: 11 www.jstage.jst.go.jp
DK Banerjee - Journal of Biosciences, 1987 - Springer
… Radio-labelled amphomycin (3H-amphomycin) forms a … of unlabelled amphomycin the binding of [3H] -amphomycin to the … unlabelled amphomycin. The quantitative reversal of [3H]-…
Number of citations: 7 link.springer.com
H Tanaka, Y Iwai, R Ōiwa, S Shinohara… - … et Biophysica Acta (BBA …, 1977 - Elsevier
… of Bacillus megaterium KM, amphomycin inhibited the polymerization of … amphomycin did not lyse protoplasts of B. megaterium KM. We conclude that the site of action of amphomycin …
Number of citations: 55 www.sciencedirect.com
M Singh, J Chang, L Coffman, SJ Kim - Scientific reports, 2016 - nature.com
… Amphomycin and MX-2401 are cyclic lipopeptides exhibiting bactericidal activities against Gram-positive pathogens. Amphomycin … vivo modes of action for amphomycin and MX-2401 …
Number of citations: 20 www.nature.com
F Kong, GT Carter - The Journal of Antibiotics, 2003 - jstage.jst.go.jp
… Glycinocins represent a new series of cyclic lipopeptide antibiotics related to amphomycin. The distinguishing features of this series compared to amphomycin are the substitution of D-…
Number of citations: 32 www.jstage.jst.go.jp

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.